

4-Chloro-6-fluoropicolinonitrile CAS number 1807267-53-3

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Chloro-6-fluoropicolinonitrile

CAS No.: 1807267-53-3

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Technical Guide: 4-Chloro-6-fluoropicolinonitrile Precision Scaffolds for Next-Generation Picolinate Herbicides

Executive Summary

4-Chloro-6-fluoropicolinonitrile (CAS 1807267-53-3) represents a critical "pivot point" in the synthesis of fluorinated pyridine agrochemicals.^[1] As a di-halogenated picolinonitrile, it offers orthogonal reactivity: the 4-chloro position is highly susceptible to nucleophilic aromatic substitution (

) by amines or thiols, while the 6-fluoro moiety provides lipophilic modulation or a site for metal-catalyzed cross-coupling.^[1] This guide outlines the synthesis, reactivity profile, and handling protocols for this high-value intermediate, specifically contextualizing its role in the development of 4-amino-picolinate herbicides (e.g., Florpyrauxifen-benzyl analogs).^[1]

Chemical Profile & Physical Properties

This compound is a member of the halogenated cyanopyridine family. Its asymmetry (4-Cl, 6-F) allows for sequential, regioselective functionalization, a distinct advantage over symmetric precursors like 4,6-dichloropicolinonitrile.^[1]

Property	Specification / Data
CAS Number	1807267-53-3
IUPAC Name	4-Chloro-6-fluoropyridine-2-carbonitrile
Molecular Formula	
Molecular Weight	156.54 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	45–50 °C (Estimated based on homologs)
Boiling Point	~240 °C (at 760 mmHg)
Solubility	Soluble in DCM, EtOAc, Acetonitrile; Sparingly soluble in water
LogP	~1.8 (Predicted)
Storage	Inert atmosphere (), 2–8 °C, protect from moisture

Synthetic Utility & Mechanism^{[1][2][3][4]}

The "Halex" Synthesis Route

The most scalable route to CAS 1807267-53-3 is the controlled Halogen Exchange (Halex) reaction starting from 4,6-dichloropicolinonitrile.^[1] Unlike exhaustive fluorination, which yields the 4,6-difluoro analog, this process requires precise kinetic control to selectively fluorinate the C6 position.

- Mechanism: The nitrogen atom of the pyridine ring activates the ortho (C2, C6) and para (C4) positions. However, the C2 position is blocked by the nitrile group. The C6 position (ortho to N) is generally more responsive to KF exchange than the C4 position (para) in polar aprotic solvents, allowing for the isolation of the mono-fluoro intermediate.

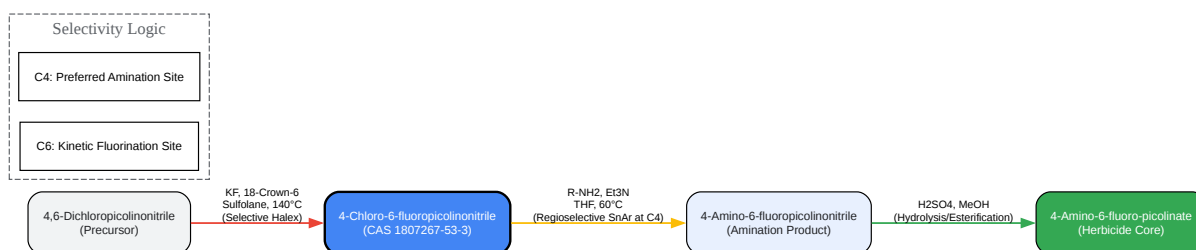
Regioselective Functionalization

The core value of this scaffold lies in its ability to differentiate incoming nucleophiles.

- C4-Position (Chlorine): The 4-position is activated by both the ring nitrogen and the electron-withdrawing nitrile group at C2.[1] It is the preferred site for attack by soft nucleophiles (e.g., amines for herbicide synthesis).
- C6-Position (Fluorine): The C6-fluorine bond is stronger but can be activated for Suzuki-Miyaura coupling or displaced by hard nucleophiles under forcing conditions.[1]

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the synthesis of the scaffold and its downstream conversion into a herbicide precursor.



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Figure 1: Synthetic workflow showing the selective generation of **4-chloro-6-fluoropicolinonitrile** and its conversion to an amino-picolate herbicide core.

Experimental Protocol: Selective Synthesis

Objective: Preparation of **4-Chloro-6-fluoropicolinonitrile** via controlled Halex reaction. Scale: 100 mmol basis.

Reagents:

- 4,6-Dichloropicolinonitrile (17.3 g, 100 mmol)[1]
- Potassium Fluoride (Spray-dried, 7.0 g, 120 mmol, 1.2 eq)[1]
- 18-Crown-6 (Catalytic, 5 mol%)[1]
- Sulfolane (Dry, 100 mL)
- Toluene (for azeotropic drying)

Procedure:

- **Drying:** In a 250 mL 3-neck flask equipped with a Dean-Stark trap, combine KF and Toluene. Reflux to remove trace water azeotropically.[1] Remove Toluene via distillation.[1]
- **Reaction:** Add Sulfolane, 4,6-Dichloropicolinonitrile, and 18-Crown-6 to the dry KF.
- **Heating:** Heat the mixture to 140 °C under
 - . Monitor via GC-MS or HPLC every 30 minutes.
 - **Critical Checkpoint:** The reaction must be stopped when the ratio of mono-fluoro (product) to di-fluoro (over-reaction) is optimal (typically ~85:15).[1] Prolonged heating leads to 4,6-difluoropicolinonitrile.[1]
- **Workup:** Cool to room temperature. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).
- **Purification:** Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the 4-chloro-6-fluoro isomer from unreacted starting material and di-fluoro byproduct.[1]

Application Case Study: Amination for Herbicide Synthesis

The primary utility of CAS 1807267-53-3 is as a scaffold for 4-amino-picolinates.[1] The electron-deficient nature of the pyridine ring, enhanced by the 2-cyano group, makes the 4-chloro substituent an excellent leaving group.[1]

Protocol (General Amination):

- Dissolve **4-Chloro-6-fluoropicolinonitrile** (1.0 eq) in THF.
- Add the desired amine (e.g., ammonia, methylamine, or a substituted aniline) (1.1 eq) and a base (Triethylamine, 1.5 eq).
- Stir at 50–60 °C.
- Observation: The reaction proceeds cleanly at the C4 position. The C6-fluorine remains intact due to the higher bond strength and the specific electronic activation pattern that favors C4 attack by nitrogen nucleophiles in this system.[1]
- Outcome: Yields 4-amino-6-fluoropicolinonitrile, which can be hydrolyzed to the corresponding picolinic acid (herbicide active).[1]

Safety & Handling

- Hazard Identification:
 - Acute Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Liberates HCN under strong acidic conditions.[1]
 - Skin/Eye Irritant: Fluorinated pyridines can cause severe irritation.[1]
- Engineering Controls: All reactions involving Halex (high temp) or amination must be performed in a well-ventilated fume hood.[1]
- Waste Disposal: Aqueous waste from Halex reactions contains fluoride and must be treated with calcium salts (to precipitate)

) before disposal.

References

- Preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. (2015). European Patent Office.[1] Patent EP2901857A1.[1] (Describes the halogen exchange chemistry of polychlorinated picolinonitriles).
- Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (2018). ResearchGate.[1] (Review of fluorinated pyridine scaffolds in herbicide design). [Link]
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Sources

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- To cite this document: BenchChem. [4-Chloro-6-fluoropicolinonitrile CAS number 1807267-53-3]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6601770/docs#4-chloro-6-fluoropicolinonitrile-cas-number-1807267-53-3\]](https://www.benchchem.com/product/b6601770/docs#4-chloro-6-fluoropicolinonitrile-cas-number-1807267-53-3)

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